GSK356278

Catalog No.
S529447
CAS No.
720704-34-7
M.F
C21H25N7O2S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK356278

CAS Number

720704-34-7

Product Name

GSK356278

IUPAC Name

5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine

Molecular Formula

C21H25N7O2S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25)

InChI Key

AWDJJMXJUOHGLC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo(3,4-b)pyridin-4-amine, GSK356278

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C

The exact mass of the compound 1H-Pyrazolo(3,4-b)pyridin-4-amine, 5-(5-((2,4-dimethyl-5-thiazolyl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-n-(tetrahydro-2H-pyran-4-yl)- is 439.17904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK356278 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for central nervous system (CNS) applications. As an inhibitor of PDE4, the enzyme responsible for degrading the second messenger cyclic AMP (cAMP), it serves to elevate intracellular cAMP levels, a mechanism explored for therapeutic benefit in psychiatric and neurological diseases. Unlike first-generation PDE4 inhibitors, GSK356278 was developed to possess high brain penetrance, oral bioavailability, and a significantly improved therapeutic index, addressing the key limitations that have historically restricted the in vivo utility of this compound class.

Procuring a first-generation PDE4 inhibitor like rolipram based on potency alone is a false economy for in vivo CNS research. The primary failure point for older compounds is a narrow therapeutic index, where the effective dose for cognitive or anxiolytic effects is inseparable from the dose that induces severe side effects like nausea and emesis. This makes chronic dosing in animal models untenable and confounds behavioral readouts, rendering experimental results unreliable. GSK356278 was specifically optimized to uncouple high CNS potency from these dose-limiting side effects, enabling in vivo studies that are not possible with earlier, cruder substitutes.

Expanded Therapeutic Index Enables Viable In Vivo Studies

The primary procurement differentiator for in vivo PDE4 inhibitors is the therapeutic index (TI), defined as the ratio between the dose causing adverse effects (emesis/pica) and the effective dose in a relevant model (lung inflammation). GSK356278 demonstrates a TI of >150 in rodents, a stark contrast to the benchmark PDE4 inhibitors rolipram and roflumilast, which have TIs of 0.5 and 6.4, respectively. This >23-fold improvement over roflumilast and >300-fold improvement over rolipram allows for effective dosing without confounding side effects.

Evidence DimensionTherapeutic Index (Adverse Effect Dose / Efficacious Dose)
Target Compound Data>150 (GSK356278)
Comparator Or BaselineRolipram: 0.5 | Roflumilast: 6.4
Quantified Difference>300x vs. Rolipram; >23x vs. Roflumilast
ConditionsRodent model comparing dose for lung inflammation inhibition vs. dose inducing pica (a surrogate for nausea).

This dramatically wider therapeutic window makes chronic in vivo dosing and behavioral studies feasible and interpretable, unlike with older PDE4 inhibitors.

High Oral Bioavailability and Brain Penetration for Simplified Dosing

GSK356278 is engineered for efficient use in in vivo models, demonstrating high oral bioavailability of 91% in rats following a 1 mg/kg oral dose. This facilitates straightforward oral gavage dosing protocols. Crucially for CNS research, its ability to cross the blood-brain barrier and engage its target has been confirmed not only in preclinical species but also in humans via PET imaging, where a single oral dose led to significant PDE4 occupancy in the brain.

Evidence DimensionOral Bioavailability (%) & Brain Occupancy
Target Compound Data91% (rat); Confirmed human brain PDE4 occupancy (mean 48% at Tmax)
Comparator Or BaselineN/A (Intrinsic property); Human PET data provides translational validation
Quantified DifferenceN/A
ConditionsOral bioavailability measured in rats at 1 mg/kg. Brain occupancy measured in healthy human volunteers after a 14 mg oral dose using [11C](R)-rolipram PET.

High oral bioavailability simplifies experimental procedures, while confirmed brain penetrance ensures the compound reaches its intended site of action for CNS studies.

High-Potency Inhibition of PDE4B Isoform

GSK356278 exhibits high potency against the target enzyme, with a pIC50 of 8.8 for the PDE4B isoform. This corresponds to an IC50 in the low nanomolar range, ensuring effective target inhibition at concentrations achievable in vivo. The compound also shows high affinity for the high-affinity rolipram binding site (HARBS), with a pIC50 of 8.6, confirming its mechanism of action is consistent with established PDE4 modulators.

Evidence DimensionEnzyme Inhibitory Potency (pIC50)
Target Compound Data8.8 (for PDE4B)
Comparator Or BaselineStandard benchmark for potent PDE4 inhibitors
Quantified DifferenceN/A
ConditionsIn vitro enzyme activity assay for human recombinant PDE4B.

High intrinsic potency ensures that the compound can effectively inhibit its target at physiologically relevant and well-tolerated concentrations.

In Vivo CNS Models Requiring Chronic Dosing

The compound's high oral bioavailability and, most importantly, its wide therapeutic index make it the right choice for preclinical studies of neurodegenerative or psychiatric conditions that require sustained target engagement over days or weeks without the confounding variable of emesis-induced stress or weight loss.

Behavioral Studies of Cognition, Anxiety, and Depression

For researchers investigating the role of cAMP signaling in cognition or anxiety, GSK356278 allows for the assessment of behavioral outcomes at effective doses that are not constrained by the side effects typical of benchmark compounds like rolipram.

Translational Neuroscience Research

Given the direct confirmation of brain PDE4 occupancy in humans via PET imaging, preclinical findings using GSK356278 have a clearer translational path, providing higher confidence that the observed mechanisms are relevant to human physiology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

439.17904424 Da

Monoisotopic Mass

439.17904424 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1QTA9P992C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

720704-34-7

Wikipedia

Gsk-356278

Dates

Last modified: 08-15-2023
1: Rutter AR, Poffe A, Cavallini P, Davis TG, Schneck J, Negri M, Vicentini E, Montanari D, Arban R, Gray FA, Davies CH, Wren PB. GSK356278, a potent, selective, brain-penetrant phosphodiesterase 4 inhibitor that demonstrates anxiolytic and cognition-enhancing effects without inducing side effects in preclinical species. J Pharmacol Exp Ther. 2014 Jul;350(1):153-63. doi: 10.1124/jpet.114.214155. Epub 2014 Apr 30. PubMed PMID: 24784567.

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